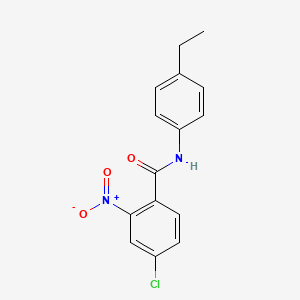
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3β. This enzyme is involved in the phosphorylation of various proteins that play a key role in the regulation of cellular processes. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been shown to play a key role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potent anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments include its potent inhibitory activity against GSK-3β, its ability to activate various signaling pathways, and its potential applications in various fields of science. The limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the use of this compound as a tool for the study of various cellular processes, including gene expression and cell cycle progression, is another potential direction for future research.
Métodos De Síntesis
The synthesis of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the condensation of 5-methylisoxazole-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst. The final product is obtained by the reduction of the nitro group using a suitable reducing agent.
Aplicaciones Científicas De Investigación
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. It has been shown to be a potent inhibitor of GSK-3β, an enzyme that plays a key role in the regulation of various cellular processes, including glycogen synthesis, gene expression, and cell cycle progression. GSK-3β has also been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer, making it an attractive target for drug development.
Propiedades
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O5/c1-6-4-10(13-20-6)14-11(16)8-3-2-7(15(18)19)5-9(8)12(14)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJNPIXKHBUSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)

![4-[(4-nitro-1H-imidazol-1-yl)acetyl]morpholine](/img/structure/B5709784.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)
